Morpholine-4-carboxamide

Catalog No.
S703806
CAS No.
2158-02-3
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine-4-carboxamide

CAS Number

2158-02-3

Product Name

Morpholine-4-carboxamide

IUPAC Name

morpholine-4-carboxamide

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)

InChI Key

ZKWFSTHEYLJLEL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)N

Canonical SMILES

C1COCCN1C(=O)N

The exact mass of the compound Morpholine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Morpholine-4-carboxamide is a low-molecular-weight (130.15 g/mol) heterocyclic urea derivative widely utilized as a highly polar, water-soluble building block in organic synthesis, medicinal chemistry, and agrochemical development. Characterized by its stable morpholine ring and terminal primary carboxamide group, it serves as a versatile precursor for synthesizing complex ureas and biologically active active pharmaceutical ingredients (APIs). Its defining procurement attributes include exceptional metabolic stability, high aqueous solubility, and a low partition coefficient, making it a preferred structural motif when designing compounds that require enhanced polarity and hydrogen-bonding capacity without significantly increasing molecular bulk [1].

Research Fit

1
Achiral scaffold. Simplifies synthetic workflows and eliminates enantiomeric separation for early-stage medicinal chemistry.
2
Balanced polarity. Reported logP and TPSA support aqueous solubility screening and intracellular target studies.
3
Versatile derivatization. Tertiary amine and carboxamide handle support building-block use for kinase, polymerase, or probe synthesis.

Substituting morpholine-4-carboxamide with its closest carbon analog, piperidine-1-carboxamide, or simple aliphatic ureas (e.g., N,N-dimethylurea) fundamentally alters the physicochemical and metabolic profile of the resulting downstream products. The absence of the ether oxygen in piperidine derivatives eliminates a critical hydrogen bond acceptor, drastically increasing lipophilicity and reducing aqueous solubility, which often leads to formulation failures or precipitation in polar reaction media [2]. Furthermore, aliphatic ureas lack the conformational rigidity of the morpholine ring, which is essential for orienting the carboxamide group in target-binding pockets or rigid crystal lattices, making generic substitution unviable for precision chemical engineering and advanced drug design [1].

Substitution Risk

Regioisomer
Morpholine-2-carboxamide or 3-carboxamide differ in stereochemistry and amine substitution; reactivity and solubility profile may not transfer.
Scaffold
Piperidine-4-carboxamide or thiomorpholine analogs exhibit distinct target-selectivity profiles; biological readout may shift significantly.
Derivative
N,N-dimethyl or chiral derivatives alter melting point, crystallinity, and target engagement; do not assume functional interchangeability.

Lipophilicity and Aqueous Partitioning (LogP)

Morpholine-4-carboxamide exhibits a highly hydrophilic profile with a computed XLogP3 of -1.2, in stark contrast to its carbon analog, piperidine-1-carboxamide, which has an XLogP3 of 0.3. This 1.5 log-unit difference indicates that the morpholine derivative is significantly more partitioned toward aqueous media, directly impacting solvent compatibility during synthesis [1], [2].

Evidence DimensionComputed Partition Coefficient (XLogP3)
Target Compound Data-1.2 (Morpholine-4-carboxamide)
Comparator Or Baseline0.3 (Piperidine-1-carboxamide)
Quantified Difference1.5 log unit reduction in lipophilicity
ConditionsStandard computed physicochemical property modeling

Procuring the morpholine derivative is essential for synthesizing highly water-soluble downstream products and avoiding the poor solubility and precipitation issues typical of piperidine-based analogs in polar solvents.

Regioisomeric logP
Cross-study comparable
Morpholine-4-carboxamide: logP -1.2
vs. 3-carboxamide: logP -1.6
Δ = 0.4 log units (XLogP3)
Supports polarity-driven workflow selection.
Corresponds to ~2.5-fold partition coefficient shift; may affect permeability and solubility screens.

Hydrogen Bond Acceptor Capacity

The inclusion of the ether oxygen at the 4-position of the morpholine ring provides an additional hydrogen bond acceptor compared to piperidine-1-carboxamide. According to standard topological models, morpholine-4-carboxamide possesses 2 distinct hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen), whereas piperidine-1-carboxamide possesses only 1 [1], [2].

Evidence DimensionTopological Hydrogen Bond Acceptor Count
Target Compound Data2 Acceptors
Comparator Or Baseline1 Acceptor (Piperidine-1-carboxamide)
Quantified Difference100% increase in hydrogen bond acceptor sites
ConditionsTopological polar surface area and H-bond modeling

The extra hydrogen bond acceptor is critical for buyers developing APIs or materials that rely on specific non-covalent interactions for target binding or crystal lattice stability.

Melting Point Range
Cross-study comparable
106–128 °C
Δ ≈ 2–23 °C vs. N,N-dimethyl analog
Vendor specification review recommended for solid-state applications.
Purity-dependent range; higher values may indicate stronger H-bonding and altered dissolution.

Metabolic Stability and C4-Oxidation Resistance

In drug and agrochemical design, the substitution of a piperidine ring with a morpholine ring is a well-established strategy to alter metabolic stability and improve target interactions. The ether oxygen in morpholine-4-carboxamide completely removes the metabolically vulnerable C4-methylene group present in piperidine-1-carboxamide, effectively eliminating this specific site of oxidative clearance while enhancing molecular potency through additional target protein interactions [1].

Evidence DimensionSusceptibility to C4-position CYP450 oxidation
Target Compound Data0% (Site blocked by ether oxygen)
Comparator Or BaselineHigh susceptibility (Piperidine C4-methylene group)
Quantified DifferenceComplete elimination of C4 oxidative liability
ConditionsIn vivo / In vitro metabolic clearance models (class-level structural property)

For pharmaceutical procurement, selecting this building block over piperidine analogs directly translates to longer half-lives and improved pharmacokinetic profiles in the final synthesized drug candidates.

Polymerase Inhibition
Class-level inference
Amidinourea derivative: IC50 0.76 μM (MDA-MB-231)
vs. piperidine-4-carboxamide (TAK-220): CCR5 IC50 0.42 nM
Supports target-specific scaffold differentiation; data to verify for unsubstituted parent.
Direct head-to-head data not available; biological profiles are scaffold- and target-dependent.
O vs. S Heteroatom
Class-level inference
Morpholine (O): logP -1.2, TPSA 55.6 Ų
Thiomorpholine (S): specific data not available
Polarity and metabolic profile may differ; source-specific review required.
Literature suggests distinct biological application clusters; direct comparison limited.
Synthetic Utility
Class-level inference
4-carboxamide: achiral, tertiary amine
2-carboxamide: chiral center at C2
3-carboxamide: secondary amine
Reactivity and stereochemical outcome depend on regioisomer choice.
4-isomer supports straightforward achiral derivatization workflows.
Kinase Inhibition
Class-level inference
Chiral derivative: IC50 0.100–10 nM (RAF kinase)
Piperidine analog: CCR5 IC50 0.42 nM
Supports kinase-targeted scaffold exploration; data to verify for unsubstituted parent.
Target-comparable head-to-head data not available; selectivity context may differ.

Synthesis of High-Solubility Active Pharmaceutical Ingredients (APIs)

Due to its highly negative LogP (-1.2) and additional hydrogen bond acceptor, morpholine-4-carboxamide is the preferred building block for APIs where poor aqueous solubility is a limiting factor. It is specifically chosen over piperidine analogs to improve oral bioavailability and formulation ease in aqueous media [1], [3].

Development of Metabolically Stable Agrochemicals and Kinase Inhibitors

In medicinal and agricultural chemistry programs, the morpholine ring is frequently utilized to occupy specific binding pockets while resisting degradation. Procuring morpholine-4-carboxamide ensures the final compound avoids the rapid CYP450-mediated C4-oxidation that typically degrades piperidine-based alternatives [2].

Crystal Engineering of Supramolecular Networks

The dual hydrogen-bond acceptor nature of the molecule allows it to form more complex and stable hydrogen-bonded networks in the solid state. This makes it an excellent candidate for materials science applications requiring predictable crystal packing and high thermal stability, outperforming mono-acceptor aliphatic ureas [1].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead
Balanced polarity and achiral scaffold
LogP, TPSA, and solubility confirmation per project profile
Kinase / polymerase inhibitor studies
Derivatizable morpholine core
Target-engagement assay and selectivity panel review
Chemical probe and tool compound synthesis
Tertiary amine handle for conjugation
Reactivity and bioconjugation efficiency verification
Agrochemical building block research
N-alkyl derivatization entry point
Activity screening under intended application conditions

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2158-02-3

Wikipedia

Morpholine-4-carboxamide

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